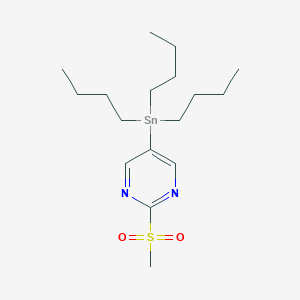

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine

Descripción general

Descripción

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a methylsulfonyl group at the second position and a tributylstannyl group at the fifth position. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as malonate derivatives with S-methylisothiouronium sulfate.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via oxidation reactions using oxidizing agents like oxone in a water-acetone mixture.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other groups through Stille coupling reactions.

Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Stille Coupling Reactions: These reactions typically involve palladium catalysts and organohalides as reagents.

Oxidation Reactions: Oxidizing agents such as oxone are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions can produce a variety of substituted pyrimidines depending on the organohalide used.

Aplicaciones Científicas De Investigación

Structural Features

The compound's structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. The tributylstannyl group is particularly useful in Stille coupling reactions, facilitating the formation of carbon-carbon bonds.

Organic Synthesis

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution reactions makes it essential in the following processes:

- Stille Coupling Reactions : This compound serves as a precursor for synthesizing various functionalized pyrimidine derivatives, which are crucial for developing pharmaceuticals and agrochemicals.

Table 1: Reaction Types Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Stille Coupling | Formation of carbon-carbon bonds | Tetrakis(triphenylphosphine)palladium(0), Copper(I) iodide |

| Oxidation | Transformation of functional groups | Oxone |

| Reduction | Reduction of various functional groups | Lithium aluminum hydride |

Medicinal Chemistry

The compound has demonstrated potential biological activities that make it a candidate for drug development:

- Anticancer Activity : Studies have shown that it inhibits the proliferation of cancer cell lines, such as MCF-7 breast cancer cells, with an IC50 value around 5 µM.

Table 2: Anticancer Efficacy Data

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 1 | 90 | Low |

| 5 | 60 | Moderate |

| 10 | 30 | High |

- Enzyme Inhibition : The compound acts as an inhibitor for cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Table 3: Kinase Inhibition Profile

| Kinase Type | IC50 (µM) |

|---|---|

| CDK1 | 0.5 |

| CDK2 | 1.0 |

| CDK4 | 3.0 |

Industrial Applications

In industrial contexts, this compound is used for producing various chemicals and materials. Its role as a precursor in organic synthesis contributes to advancements in materials science and chemical manufacturing.

Case Study 1: Anticancer Efficacy on MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 cells, revealing significant dose-dependent inhibition of cell viability and increased apoptosis markers at higher concentrations.

Case Study 2: Kinase Inhibition Studies

Research focusing on the inhibition of CDKs demonstrated that the compound selectively inhibits different isoforms, showcasing its potential as a therapeutic agent in cancer treatment.

Mecanismo De Acción

The mechanism of action of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine in chemical reactions involves the activation of the stannyl group by palladium catalysts, facilitating the formation of carbon-carbon bonds. The methylsulfonyl group can also participate in various reactions, contributing to the overall reactivity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine: Similar in structure but with the stannyl group at the fourth position.

2-(Tributylstannyl)pyrimidine: Lacks the methylsulfonyl group, making it less reactive in certain reactions.

Uniqueness

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is unique due to the presence of both the methylsulfonyl and tributylstannyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Actividad Biológica

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring substituted at the 2-position with a methylsulfonyl group and at the 5-position with a tributylstannyl moiety. Its chemical formula is with a CAS number of 122476-85-1. The tributylstannyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

The potential anticancer activity of this compound is particularly noteworthy. Research has highlighted that organotin compounds can induce apoptosis in cancer cells through multiple pathways, including:

- Inhibition of cell proliferation : Organotin compounds have been shown to inhibit key signaling pathways involved in cell cycle regulation.

- Induction of oxidative stress : These compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Modulation of gene expression : Some studies suggest that organotin compounds may alter the expression of genes associated with cancer progression.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, including enzymes and receptors involved in metabolic processes. The tributylstannyl group may facilitate interactions with lipid membranes or proteins, enhancing the compound's bioactivity.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored novel pyrimidine derivatives for their ability to inhibit cancer cell lines. While specific data on this compound was not detailed, similar compounds showed promising results in inducing apoptosis in breast cancer cells through ROS generation .

- Antimicrobial Efficacy : In a comparative study examining various pyrimidine derivatives, some demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that further exploration into the structure-activity relationship (SAR) could unveil more potent derivatives .

Research Findings Table

Propiedades

IUPAC Name |

tributyl-(2-methylsulfonylpyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2O2S.3C4H9.Sn/c1-10(8,9)5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHTVQOGUAOHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376860 | |

| Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122476-85-1 | |

| Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.